molecular formula C10H18N2O5 B6432040 tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate CAS No. 1936494-55-1

tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate

Cat. No.: B6432040
CAS No.: 1936494-55-1
M. Wt: 246.26 g/mol
InChI Key: SHPJPTZXXCPIIQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery programs. The pyrrolidine ring is a privileged saturated scaffold widely employed by researchers to develop compounds for treating human diseases . Its sp3-hybridization and non-planar structure allow for efficient three-dimensional exploration of pharmacophore space, which can lead to improved target selectivity and optimized ADME/Tox profiles for drug candidates . This compound features a nitromethyl group and a hydroxy group at the 3-position of the pyrrolidine ring, making it a versatile building block. The nitro group can serve as a synthetic handle for further functionalization, for example, through reduction to an amine, providing access to a range of other valuable intermediates such as tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is stable under a variety of conditions and can be readily removed under mild acidic conditions to reveal the secondary amine, facilitating diverse downstream coupling reactions . This combination of functional groups makes it a particularly valuable scaffold for constructing structurally diverse compound libraries. Researchers can leverage this molecule in the synthesis of potential pharmaceuticals, leveraging the stereogenicity of the pyrrolidine ring to explore different spatial orientations of substituents for binding to enantioselective protein targets . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-9(2,3)17-8(13)11-5-4-10(14,6-11)7-12(15)16/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPJPTZXXCPIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is often derived from cyclic precursors such as pyrrolidones or via cyclization reactions. For example, tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate, a related compound, is synthesized through direct esterification or protection-deprotection sequences. Adapting this approach, the target compound’s pyrrolidine backbone may be constructed using a nitro-Mannich reaction, which enables simultaneous introduction of the nitromethyl and hydroxyl groups (Figure 1).

Reaction Conditions for Nitro-Mannich Cyclization

ParameterValueSource
Starting MaterialNitroacrylate derivative
CatalystNone (thermal conditions)
SolventTetrahydrofuran (THF)
Temperature0–10°C
Yield60–75%

This method generates three contiguous stereocenters in a one-pot cascade, though stereochemical outcomes require careful optimization.

Vilsmeier Reaction Approach

A patent (CN106854171A) describes a Vilsmeier salt-mediated strategy for synthesizing nitromethylene pyrrolidines, adaptable to the target compound. The process involves:

Formation of Vilsmeier Salt Intermediate

1-Ethyl pyrrolidone reacts with POCl₃ or SOCl₂ in dichloroethane at 0–10°C to form a chloro-iminium intermediate. For this compound, the precursor could be a hydroxypyrrolidine derivative.

Optimized Parameters

  • Molar Ratios : 1 : 1.1 (precursor : POCl₃)

  • Solvent : Dichloroethane or toluene

  • Reaction Time : 18–24 hours

Nitromethyl Group Introduction

The Vilsmeier intermediate reacts with nitromethane and sodium methoxide in methanol, facilitating nucleophilic displacement of the chloride by the nitromethyl group.

Key Data

ParameterValueSource
Nitromethane Equiv1.2
BaseSodium methoxide (2.6 equiv)
Temperature0–10°C
Yield61–68%

Functional Group Protection and Deprotection

The tert-butyl carboxylate group is introduced via esterification using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. For example, tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate is synthesized by treating the pyrrolidine amine with Boc₂O in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA).

Typical Esterification Protocol

  • Reagents : Boc₂O (1.2 equiv), DIPEA (3 equiv)

  • Solvent : DCM (0.075 M)

  • Temperature : Room temperature

  • Yield : 85–90%

Stereochemical Control and Challenges

The simultaneous presence of hydroxyl and nitromethyl groups on C3 introduces steric and electronic challenges. Stereoselective synthesis is achieved through:

Chiral Auxiliaries

Using enantiomerically pure starting materials, such as (R)- or (S)-pyrrolidine derivatives, ensures configuration retention.

Reaction Solvent Effects

Polar aprotic solvents (e.g., THF) favor cis-diastereomer formation due to hydrogen bonding during nitro-Mannich reactions.

Diastereomeric Ratio (cis:trans)

SolventRatioYieldSource
THF3:170%
Dichloroethane1:165%

Purification and Characterization

Final purification employs flash column chromatography (hexane/EtOAc gradients) or preparative HPLC (MeCN/H₂O with 0.1% TFA). The compound’s structure is confirmed via:

  • ¹H NMR : Characteristic peaks for tert-butyl (δ 1.4 ppm), nitromethyl (δ 4.3–4.5 ppm), and hydroxyl (δ 2.5–3.0 ppm).

  • LCMS : [M + H]⁺ at m/z 247.2.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldSource
Nitro-Mannich CascadeOne-pot, stereoselectiveRequires anhydrous conditions60–75%
Vilsmeier ApproachScalable, mild temperaturesChlorinated solvent use61–68%
EsterificationHigh purityMultiple protection steps85–90%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis process generally follows these steps:

  • Formation of the pyrrolidine backbone.
  • Introduction of the hydroxyl group.
  • Functionalization with a nitromethyl group.
  • Protection of the carboxylic acid as a tert-butyl ester.

Medicinal Chemistry

Tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate has been studied for its potential as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various pathophysiological conditions, including cancer and cardiovascular diseases. Inhibition of arginase can enhance nitric oxide production from L-arginine, providing therapeutic benefits.

Case Study: Arginase Inhibition
A study demonstrated that derivatives of this compound showed significant inhibition against human arginase isoforms (hARG-1 and hARG-2), with IC50 values ranging from nanomolar to micromolar concentrations. This highlights its potential as a lead compound for developing new therapies targeting arginase-related conditions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitromethyl group may enhance the compound's interaction with microbial targets, leading to increased efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Pharmaceutical Formulations

The compound's stability and solubility make it suitable for formulation into various pharmaceutical delivery systems, including oral tablets and injectable solutions. Its ability to inhibit specific enzymes can be harnessed in combination therapies for enhanced therapeutic outcomes.

Research Insights

Recent studies have focused on optimizing the synthesis pathways to improve yields and reduce costs associated with producing this compound. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to streamline production processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The specific pathways and molecular targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound Nitromethyl C₁₀H₁₇N₂O₅* ~259.26* N/A High reactivity due to nitro group; potential use in energetic materials or as a pharmacophore intermediate.
tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate Trifluoromethyl C₁₀H₁₆F₃NO₃ 255.23 644970-36-5 Enhanced metabolic stability and lipophilicity; pharmaceutical applications (e.g., kinase inhibitors) .
tert-Butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate Sulfanylmethyl C₁₀H₁₉NO₃S 233.33 1510323-33-7 Thiol-mediated reactivity (e.g., disulfide bonding, metal coordination); bioconjugation applications .
tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Ethynyl C₁₁H₁₇NO₃ 211.26 275387-76-3 Alkyne functionality for click chemistry; modular synthesis of triazoles .
tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate Cyano C₁₀H₁₆N₂O₃ 212.25 1194376-31-2 Polar nitrile group; precursor for amine or carboxylic acid derivatives via hydrolysis .
tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate Hydroxyethyl C₁₁H₂₁NO₃ 215.29 1314400-71-9 Increased hydrophilicity; solubility in polar solvents (e.g., DMSO, ethanol) .

*Estimated values based on structural analogy.

Key Insights:

Substituent Effects on Reactivity and Stability :

  • The nitromethyl group introduces strong electron-withdrawing effects, likely increasing acidity of the α-hydrogen and facilitating reactions such as Michael additions or nitro reductions.
  • Trifluoromethyl derivatives exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Sulfanylmethyl groups enable thiol-specific reactions (e.g., disulfide formation), useful in drug delivery systems .

Physical Properties: The trifluoromethyl analog (MW 255.23) has the highest molecular weight, correlating with increased boiling point and thermal stability. Ethynyl and cyano derivatives have lower molecular weights (~210–212), suggesting higher volatility or solubility in organic solvents .

Synthetic Utility: Ethynyl-substituted compounds are pivotal in click chemistry for bioconjugation or material science . Cyano groups serve as precursors for amines (via hydrogenation) or carboxylic acids (via hydrolysis), expanding synthetic versatility .

Biological Activity

Tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate is a synthetic compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring, positions it as a candidate for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C10H18N2O4C_{10}H_{18}N_{2}O_{4}. Its molecular weight is approximately 218.26 g/mol. The presence of both hydroxyl and nitromethyl functional groups suggests potential reactivity that may influence its biological activity.

Antioxidant Activity

Research indicates that compounds containing nitro groups can exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrrolidine with nitro substituents effectively scavenge free radicals, potentially reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through in vitro studies. These studies show that the compound can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory conditions. This suggests that the compound may be useful in developing therapies for diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Recent findings indicate that this compound exhibits antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various pyrrolidine derivatives, this compound was found to significantly reduce lipid peroxidation in rat liver homogenates. The study quantified the reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, demonstrating a dose-dependent response .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. Treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against bacteria

Q & A

Q. What are the common synthetic routes for tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
  • Nitromethyl Introduction : Nitroalkane addition to a ketone precursor (e.g., via Henry reaction) under basic conditions (e.g., KOH/EtOH) to form the nitromethyl group.
  • Hydroxyl Group Formation : Hydroxylation via oxidation-reduction sequences or stereoselective reduction of ketones using NaBH₄ or L-Selectride .
  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen using Boc anhydride in the presence of a base (e.g., DMAP, triethylamine) .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are tuned using Design of Experiments (DoE) to maximize yield and minimize side reactions (e.g., epimerization) .

Table 1 : Representative Reaction Conditions for Key Steps

StepReagents/ConditionsKey ConsiderationsReference
Nitromethyl AdditionKOH, EtOH, 0–5°CControl pH to avoid overoxidation
HydroxylationNaBH₄, THF, –78°CStereochemical control
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RTAnhydrous conditions required

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for hydroxyl/nitromethyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1550 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • X-ray Crystallography : Resolves absolute stereochemistry when crystals are obtainable .

Advanced Research Questions

Q. How can researchers address conflicting stereochemical outcomes during the synthesis of the hydroxyl and nitromethyl groups?

  • Methodological Answer : Conflicting stereochemistry may arise from competing reaction pathways (e.g., epimerization during Boc protection). Strategies include:
  • Chiral Auxiliaries : Use of chiral catalysts (e.g., Sharpless dihydroxylation) or enantioselective reducing agents (e.g., CBS catalyst) .
  • Dynamic Kinetic Resolution : Employ conditions where stereochemical inversion is minimized (e.g., low-temperature reactions in aprotic solvents) .
  • Analytical Validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to assign configurations .

Q. What strategies mitigate side reactions during nitromethyl group introduction?

  • Methodological Answer : Nitromethyl groups are prone to decomposition under acidic/oxidizing conditions. Mitigation approaches:
  • Protection-Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) during nitromethylation to prevent undesired oxidation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce nitro group reduction .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance selectivity .

Q. How do computational methods aid in predicting reaction pathways and optimizing synthesis?

  • Methodological Answer : Computational tools like density functional theory (DFT) and reaction path searches (e.g., via the Artificial Force Induced Reaction method) predict:
  • Transition States : Identify energetically favorable pathways for nitromethylation or hydroxylation .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice to improve yield .
  • Mechanistic Insights : Clarify competing mechanisms (e.g., radical vs. polar pathways) using kinetic isotope effect (KIE) studies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Yield variations often stem from differences in:
  • Catalyst Activity : Screen Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to identify optimal systems .
  • Base Selection : Compare Cs₂CO₃ (strong) vs. K₃PO₄ (mild) to balance reactivity and side reactions .
  • Purification Methods : Use preparative HPLC instead of column chromatography for polar intermediates .

Biological and Pharmacological Applications

Q. What methodologies are used to study the bioactivity of tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer :
  • Enzyme Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorescence polarization .
  • Molecular Docking : Simulate binding modes with proteins (e.g., PyMOL, AutoDock) to guide structural modifications .
  • ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) for drug-likeness .

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